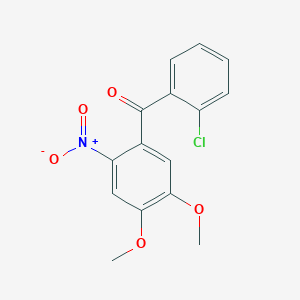
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide, also known as CFMS, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has also been investigated as a potential treatment for bacterial and fungal infections.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide may also inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis.
Biochemische Und Physiologische Effekte
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has been shown to inhibit tumor growth and improve survival rates. N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has also been shown to have antibacterial and antifungal activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide is its low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide is its limited solubility in water, which may make it difficult to administer in certain clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide as a potential treatment for other types of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide and its potential side effects.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-chloro-2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 175-177°C.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHXWITFSFMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)


![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)